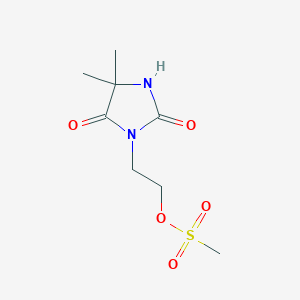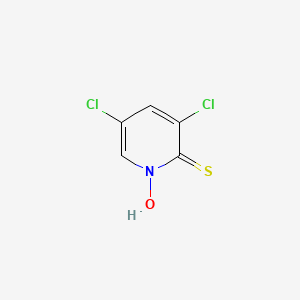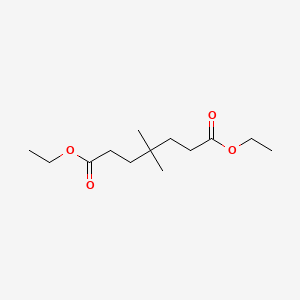
Heptanedioic acid, 4,4-dimethyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylpimelic acid diethyl ester is an organic compound with the molecular formula C13H24O4. It is a derivative of pimelic acid, characterized by the presence of two ethyl ester groups and two methyl groups at the 4th position of the heptanedioic acid chain. This compound is used in various chemical and industrial applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpimelic acid diethyl ester typically involves the esterification of 4,4-dimethylpimelic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of 4,4-Dimethylpimelic acid diethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethylpimelic acid diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 4,4-dimethylpimelic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base
Major Products:
Hydrolysis: 4,4-Dimethylpimelic acid and ethanol.
Reduction: 4,4-Dimethylheptanediol.
Substitution: Various alkylated derivatives
Applications De Recherche Scientifique
4,4-Dimethylpimelic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials due to its ester functionality
Mécanisme D'action
The mechanism of action of 4,4-Dimethylpimelic acid diethyl ester primarily involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release 4,4-dimethylpimelic acid, which may interact with various enzymes and metabolic pathways. The ester groups can also participate in nucleophilic acyl substitution reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Diethyl pimelate: Another ester of pimelic acid, but without the methyl groups at the 4th position.
Dimethyl pimelate: Similar structure but with methyl ester groups instead of ethyl.
Heptanedioic acid diethyl ester: Lacks the methyl groups at the 4th position
Uniqueness: 4,4-Dimethylpimelic acid diethyl ester is unique due to the presence of two methyl groups at the 4th position, which can influence its reactivity and physical properties. This structural feature can lead to different steric and electronic effects compared to its analogs, making it valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
C13H24O4 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
diethyl 4,4-dimethylheptanedioate |
InChI |
InChI=1S/C13H24O4/c1-5-16-11(14)7-9-13(3,4)10-8-12(15)17-6-2/h5-10H2,1-4H3 |
Clé InChI |
LMPYRKAOINYIRA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C)(C)CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



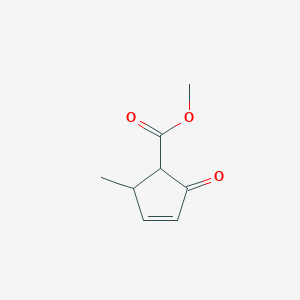

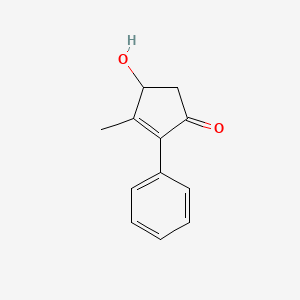

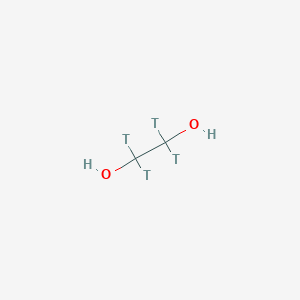
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
